N1-Metil pantoprazol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-Methyl pantoprazole, also known as MTP, is a proton pump inhibitor (PPI) commonly used in the treatment of gastrointestinal disorders and acid-related diseases. MTP works by inhibiting the enzyme H+/K+-ATPase, which is responsible for the production of hydrochloric acid in the stomach. In addition to its clinical applications, MTP has been studied for its potential use in a variety of laboratory and experimental settings.

Aplicaciones Científicas De Investigación

Formulaciones farmacéuticas

“N1-Metil pantoprazol” se utiliza en la elaboración de formulaciones de dosis líquidas y sólidas ajustables . Es una sustancia modelo que requiere ajustes en la forma de dosificación para satisfacer las necesidades de todos los pacientes . La estabilidad química del pantoprazol se mejora en las formulaciones sólidas .

Medicamentos pediátricos

En medicina pediátrica, las formulaciones de pantoprazol se elaboran principalmente como cápsulas . Estas formulaciones están diseñadas para satisfacer las necesidades específicas de los pacientes pediátricos .

Tratamiento de la enfermedad por reflujo gastroesofágico (ERGE)

El pantoprazol se utiliza como un inhibidor de la bomba de protones para reducir la acidez gástrica en la enfermedad por reflujo gastroesofágico . Ayuda a controlar la ERGE y los problemas relacionados con el ácido .

Cura de úlceras gástricas y duodenales

El pantoprazol también se utiliza para curar las úlceras gástricas y duodenales . Ayuda a reducir la producción de ácido estomacal, lo que a su vez ayuda a la cicatrización de las úlceras .

Sistemas de administración de fármacos

Se ha estudiado el pantoprazol para su uso en sistemas de administración de fármacos

Mecanismo De Acción

Target of Action

N1-Methyl Pantoprazole, also known as 4CH8A399MM, primarily targets the (H+, K+)-ATPase enzyme located at the secretory surface of gastric parietal cells . This enzyme is crucial for the final step in gastric acid production .

Mode of Action

N1-Methyl Pantoprazole exerts its stomach acid-suppressing effects by preventing the final step in gastric acid production. It achieves this by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme . This binding leads to inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus . As the binding of pantoprazole to the (H+, K+)-ATPase enzyme is irreversible, new enzyme needs to be expressed in order to resume acid secretion .

Biochemical Pathways

The primary biochemical pathway affected by N1-Methyl Pantoprazole is the gastric acid secretion pathway. By inhibiting the (H+, K+)-ATPase enzyme, it disrupts the final step of this pathway, leading to a decrease in gastric acid secretion .

Pharmacokinetics

Upon oral administration, N1-Methyl Pantoprazole is rapidly and well absorbed, exhibiting an absolute bioavailability of 77% . It is mainly distributed to the extracellular fluid with the apparent volume of distribution being 11.0–23.6 L . The compound is primarily metabolized by cytochrome P450 (CYP) 2C19 isozymes .

Result of Action

The primary result of N1-Methyl Pantoprazole’s action is the suppression of gastric acid secretion. This leads to the treatment of conditions such as gastroesophageal reflux disease (GERD), prevention of recurrence of stomach ulcers or gastric damage from chronic use of NSAIDs, and treatment of pathological hypersecretory conditions including Zollinger-Ellison (ZE) Syndrome .

Action Environment

The action of N1-Methyl Pantoprazole is influenced by the acidic environment within the gastric parietal cells. The compound is converted into its active form in this acidic environment before it inhibits the H+/K±ATPase at parietal cells of the stomach .

Safety and Hazards

Direcciones Futuras

Pantoprazole is used to treat certain conditions in which there is too much acid in the stomach. It is used to treat erosive esophagitis or “heartburn” caused by gastroesophageal reflux disease (GERD), a condition where the acid in the stomach washes back up into the esophagus . The use of pantoprazole should be as per the prescription of a healthcare professional .

Análisis Bioquímico

Biochemical Properties

By covalently binding to sulfhydryl groups of cysteines on this enzyme, N1-Methyl Pantoprazole inhibits the final step in gastric acid production .

Cellular Effects

N1-Methyl Pantoprazole’s primary cellular effect is the reduction of gastric acid secretion . This impacts various cellular processes, including the regulation of pH in the stomach. The reduction in gastric acid can influence cell signaling pathways, gene expression, and cellular metabolism within the gastric system .

Molecular Mechanism

The molecular mechanism of N1-Methyl Pantoprazole involves irreversible binding to the (H+, K+)-ATPase enzyme, preventing the final step in gastric acid production . This binding leads to inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus .

Temporal Effects in Laboratory Settings

The effects of N1-Methyl Pantoprazole persist longer than 24 hours due to the irreversible binding to the (H+, K+)-ATPase enzyme . The duration of action depends on the rate of de novo proton-pump regeneration, not the duration of drug circulation in the body .

Dosage Effects in Animal Models

In animal models, the effects of N1-Methyl Pantoprazole have been observed to vary with different dosages . For instance, a dosage of 1 mg/kg administered intravenously to goats resulted in specific pharmacokinetic parameters . The study did not report any threshold effects or toxic effects at high doses .

Metabolic Pathways

N1-Methyl Pantoprazole is metabolized mainly by the cytochrome P450 enzyme CYP2C19 . This metabolic pathway involves the conversion of N1-Methyl Pantoprazole to 4’-demethyl pantoprazole .

Transport and Distribution

N1-Methyl Pantoprazole is well absorbed and undergoes little first-pass metabolism, with an absolute bioavailability of approximately 77% . It distributes mainly in the extracellular fluid .

Subcellular Localization

The subcellular localization of N1-Methyl Pantoprazole is primarily at the secretory surface of gastric parietal cells . Here, it binds to the (H+, K+)-ATPase enzyme, exerting its acid-suppressing effects .

Propiedades

IUPAC Name |

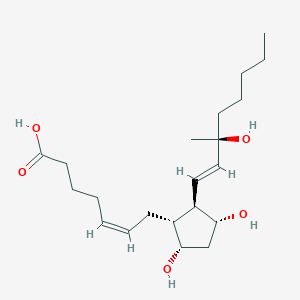

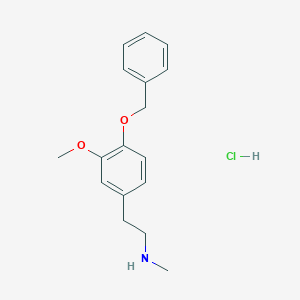

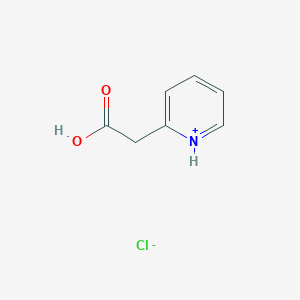

5-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2N3O4S/c1-22-13-5-4-10(26-16(18)19)8-11(13)21-17(22)27(23)9-12-15(25-3)14(24-2)6-7-20-12/h4-8,16H,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQWYXCHABHQOMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)OC(F)F)N=C1S(=O)CC3=NC=CC(=C3OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F2N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

624742-53-6 |

Source

|

| Record name | N1-Methyl pantoprazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0624742536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N1-METHYL PANTOPRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CH8A399MM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

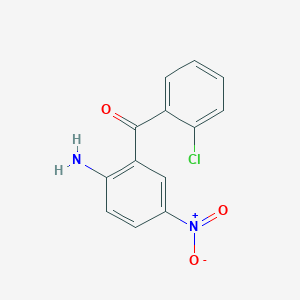

![2,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B24367.png)

![3,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B24368.png)

![8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one 1-Oxide](/img/structure/B24369.png)